Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide
Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a valuable chiral ligand and intermediate in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthesis workflow.
Introduction
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a derivative of 1,1'-bi-2-naphthol (BINOL), is a C2-symmetric chiral diol. Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a powerful tool in asymmetric catalysis. The bromo substituents at the 6 and 6' positions provide sites for further functionalization, allowing for the tuning of steric and electronic properties of catalysts derived from this scaffold. This guide outlines the primary synthetic routes to this important compound.
Synthetic Pathways
The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol can be approached through two main strategies:
-
Direct Bromination of (R)-BINOL: This is the most straightforward method, involving the electrophilic bromination of commercially available or previously synthesized (R)-BINOL.
-
Oxidative Coupling of 6-Bromo-2-naphthol followed by Chiral Resolution: This route involves the synthesis of the racemic 6,6'-dibromo-BINOL followed by separation of the enantiomers.
This guide will detail the experimental protocols for both the direct bromination of (R)-BINOL and the synthesis of the precursor, 6-bromo-2-naphthol.
Experimental Protocols
Synthesis of 6-Bromo-2-naphthol (Precursor)
This protocol describes the preparation of 6-bromo-2-naphthol from 2-naphthol, which involves an initial bromination to form 1,6-dibromo-2-naphthol, followed by a reduction.[1][2]
Step 1: Bromination of 2-Naphthol
-
Materials: 2-Naphthol, Glacial Acetic Acid, Bromine.
-
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.[1]
-
Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid through the dropping funnel over 15–30 minutes, with gentle shaking. The reaction is exothermic; cool the flask as needed.[1]
-
After the addition is complete, add 100 ml of water and heat the mixture to boiling.[1]
-
Step 2: Reduction of 1,6-Dibromo-2-naphthol
-
Materials: Mossy Tin.
-
Procedure:
-
Cool the boiling mixture from the previous step to 100°C and add 25 g of mossy tin.[1]
-
Continue boiling until the tin is dissolved.[1]
-
Add a second portion of 25 g of tin and continue boiling until it dissolves.[1]
-
Add a final portion of 100 g of tin (for a total of 150 g) and boil for 3 hours.[1]
-
Cool the mixture to 50°C and filter with suction to remove the crystalline tin salts. Wash the collected solids with 100 ml of cold acetic acid.[1]
-
Pour the filtrate into 850 ml of ice-cold water to precipitate the product.[2]
-
Filter the precipitate and wash with cold water.[1]
-
Dry the product to obtain crude 6-bromo-2-naphthol.[1]
-
Purification: The crude product can be purified by vacuum distillation followed by crystallization from a mixture of acetic acid and water to yield white 6-bromo-2-naphthol.[1]
Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol via Direct Bromination
This protocol details the direct bromination of (R)-BINOL, which is a highly efficient method for obtaining the target molecule.[3][4][5]
-
Materials: (R)-1,1'-bi-2-naphthol ((R)-BINOL), Dichloromethane (CH₂Cl₂), Bromine (Br₂), Sodium thiosulfate solution, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend (R)-BINOL (e.g., 7.20 g, 25.0 mmol) in dichloromethane (250 mL) in a flask and cool the mixture to -78 °C.[5]
-
Slowly add a solution of bromine (e.g., 3.9 mL, 34.0 mmol, 1.4 eq.) in dichloromethane (40 mL) dropwise over 20-30 minutes.[5]
-
Continue stirring the reaction mixture at -78 °C for 15 minutes after the addition is complete.[5]
-
Allow the reaction mixture to slowly warm to room temperature and monitor the reaction progress by thin-layer chromatography (TLC) (approximately 3 hours).[5]
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[5]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Recrystallize the crude product from a dichloromethane/pentane mixture to afford (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol as a white solid.[5]
-
Quantitative Data Summary
The following tables summarize the quantitative data for the described synthetic protocols.
Table 1: Synthesis of 6-Bromo-2-naphthol
| Parameter | Value | Reference |
| Reactants | ||
| 2-Naphthol | 1 mole | [1] |
| Bromine | 2 moles | [1] |
| Tin | 1.27 gram atoms | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Reaction Time | 3 hours (reflux) | [1] |
| Yield (Crude) | 96-100% | [1] |
| Melting Point (Crude) | 123-127°C | [1] |
| Melting Point (Purified) | 127-129°C | [1] |
Table 2: Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
| Parameter | Value | Reference |
| Reactants | ||
| (R)-BINOL | 1.0 eq. | [5] |
| Bromine | 1.4 - 2.7 eq. | [4][5] |
| Solvent | Dichloromethane | [4][5] |
| Reaction Temperature | -78°C to room temp. | [4][5] |
| Reaction Time | 2.5 - 3 hours | [4][5] |
| Yield | 93 - 99% | [4][5] |
| Melting Point | 195-199 °C | |
| Optical Activity [α]20/D | -49° (c = 1.8 in acetic acid) |
Synthesis Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol via the direct bromination route.
Caption: Synthesis workflow for (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol.
Alternative Synthesis Route: Oxidative Coupling
An alternative method for the synthesis of the racemic 6,6'-dibromo-BINOL involves the oxidative coupling of 6-bromo-2-naphthol. This reaction can be catalyzed by solid Lewis acids, such as FeCl₃ supported on Al₂O₃ or SiO₂, using aerial oxygen as the oxidant.[6] The resulting racemic mixture would then require a separate chiral resolution step to isolate the desired (R)-enantiomer.[7][8]
Caption: Alternative synthesis via oxidative coupling and resolution.
Conclusion
The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is well-established, with the direct bromination of (R)-BINOL being a particularly efficient and high-yielding method. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chiral compound for applications in asymmetric catalysis and materials science. Careful control of reaction conditions, particularly temperature during bromination, is crucial for achieving high yields and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
